molecular formula C6H9NO B15349367 Pentanenitrile, 3-methyl-4-oxo-

Pentanenitrile, 3-methyl-4-oxo-

Cat. No.: B15349367
M. Wt: 111.14 g/mol
InChI Key: LQHLNWGSGCLQIH-UHFFFAOYSA-N
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Description

Pentanenitrile, 3-methyl-4-oxo- (9CI) is a chemical compound with the molecular formula C6H9NO. It is a derivative of pentanenitrile, featuring a methyl group at the third carbon and a keto group at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from Pentanenitrile: One common synthetic route involves the oxidation of pentanenitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to introduce the keto group at the fourth carbon.

  • Starting from 3-Methylpentanenitrile: Another approach is the oxidation of 3-methylpentanenitrile using similar oxidizing agents to achieve the desired 3-methyl-4-oxo structure.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through controlled oxidation reactions in a chemical reactor. The process involves precise temperature and pressure control to ensure the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: Pentanenitrile, 3-methyl-4-oxo- (9CI) can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The nitrile group can participate in substitution reactions, leading to the formation of amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Ammonia (NH3) or amines under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, such as hexanoic acid.

  • Reduction: Alcohols, such as 3-methyl-4-hydroxypentanenitrile.

  • Substitution: Amides, such as N-ethyl-3-methyl-4-oxopentanenitrile.

Scientific Research Applications

Pentanenitrile, 3-methyl-4-oxo- (9CI) has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Pentanenitrile, 3-methyl-4-oxo- (9CI) exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • Pentanenitrile: Lacks the methyl and keto groups present in Pentanenitrile, 3-methyl-4-oxo- (9CI).

  • 3-Methylpentanenitrile: Similar structure but without the keto group.

  • 4-Oxopentanenitrile: Similar structure but lacks the methyl group at the third carbon.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-methyl-4-oxopentanenitrile

InChI

InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3

InChI Key

LQHLNWGSGCLQIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C(=O)C

Origin of Product

United States

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